molecular formula C13H13Cl8NO4 B560693 Coconut diethanolamide CAS No. 68603-42-9

Coconut diethanolamide

Cat. No.: B560693
CAS No.: 68603-42-9
M. Wt: 530.85
InChI Key: VSIOJDPUQMSMND-UHFFFAOYSA-N
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Description

Coconut diethanolamide (CDEA), also termed coconut fatty acid diethanolamide or cocamide DEA, is a non-ionic surfactant synthesized via the amidation of coconut oil-derived fatty acids (e.g., lauric acid) with diethanolamine (DEA) . It is widely utilized in industrial, cosmetic, and household products for its foam-stabilizing, emulsifying, and detergent properties . CDEA is characterized by its equilibrium with amino esters, such as fatty acid amino esters, due to the reversible nature of the amidation reaction . This equilibrium impacts its purity and functional behavior in applications like polyurethane foam synthesis and detergents .

Properties

CAS No.

68603-42-9

Molecular Formula

C13H13Cl8NO4

Molecular Weight

530.85

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid;1,1,1,3,3,3-hexachloropropan-2-one;N-methylmethanamine

InChI

InChI=1S/C8H6Cl2O3.C3Cl6O.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;4-2(5,6)1(10)3(7,8)9;1-3-2/h1-3H,4H2,(H,11,12);;3H,1-2H3

InChI Key

VSIOJDPUQMSMND-UHFFFAOYSA-N

SMILES

CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Synonyms

Cocamide DEA;  cocamide diethanolamine

Origin of Product

United States

Preparation Methods

Direct Amidation of Coconut Oil

The conventional method involves a 1:1 molar reaction between coconut oil and diethanolamine (DEA) at elevated temperatures (130–180°C) under alkaline catalysis. This single-step process, widely adopted in industry, achieves conversions exceeding 85% within 5–10 hours at 0.1–0.2 MPa pressure. Sodium hydroxide or potassium hydroxide (1–5% w/w) facilitates the nucleophilic attack of DEA on triglyceride carbonyl groups, yielding CDEA and glycerol as a byproduct. For instance, a 65.2:10.1:64.7 mass ratio of coconut oil, palm kernel oil, and DEA at 135°C for 6 hours produced CDEA with a free amine value of 123.

Key Variables:

  • Temperature: Optimal range: 130–180°C (lower temperatures favor slower kinetics; higher temperatures risk decomposition).

  • Catalyst Load: 1–5% NaOH/KOH achieves 88–92% amidation efficiency.

  • Pressure: Subatmospheric conditions (0.1–0.2 MPa) minimize side reactions like DEA oxidation.

Methyl Ester Route

Transesterification of coconut oil to methyl esters (FAME) followed by amidation with DEA enhances reaction control. Using methanol and NaOH (1% w/w) at 60°C for 1 hour, FAME yield reaches 97–99%. Subsequent amidation with DEA at 60–80°C and 3–5% CaO catalyst achieves 95% conversion in 2 hours. This two-step approach reduces glycerol contamination, improving CDEA purity.

Catalytic Innovations

Heterogeneous Catalysts

Calcium oxide (CaO) and zinc oxide (ZnO) have emerged as sustainable alternatives to homogeneous catalysts. A Box-Behnken-designed study optimized CaO-catalyzed amidation (3–5% load, 200–400 rpm, 60–80°C), achieving 94.7% FAME conversion at 400 rpm and 80°C. ZnO (0.15% w/w) reduced reaction time from 260 to 180 minutes at 140°C, yielding CDEA with hydroxyl values of 350–380 mg KOH/g.

Comparative Performance:

CatalystTemp (°C)Time (min)Conversion (%)
CaO8012094.7
ZnO14018098.2
NaOH6036092.1

Alkaline Catalysts

Homogeneous alkali catalysts (NaOH, KOH) remain prevalent due to low cost and high activity. However, excessive alkalinity (>5% w/w) induces saponification, reducing yields by 12–15%. Neutralization post-reaction with HCl or H2SO4 is critical to stabilize CDEA.

Industrial-Scale Synthesis

Patent-Based Methods

A 2021 Chinese patent (CN102755856A) disclosed a high-viscosity CDEA synthesis using coconut oil (45–50%), palm kernel oil (5–7%), and DEA (45–50%) with 1% NaCl at 135°C/0.2 MPa. The hybrid oil approach enhanced foam stability and reduced ammonia odor, achieving free amine values of 120–150.

Industrial Process Flow:

  • Charge Reactor: Coconut oil + palm kernel oil.

  • Add DEA + NaCl: Gradual mixing to prevent localized overheating.

  • React: 5–10 hours at 130–180°C under 0.1–0.2 MPa.

  • Neutralize: HCl titration to pH 7–8.

  • Dry: Anhydrous Na2SO4 removes residual moisture.

Process Optimization

Response Surface Methodology (RSM) modeling identified stirring speed (200–400 rpm) and temperature (60–80°C) as critical factors for CaO-catalyzed reactions, maximizing conversion at 400 rpm and 80°C. For ZnO systems, Arrhenius analysis revealed an activation energy reduction of 28%, enabling lower energy input.

Reaction Mechanisms and Byproduct Analysis

Amidation proceeds via nucleophilic acyl substitution, where DEA attacks the carbonyl carbon of triglycerides or FAME, releasing methanol or glycerol. Fourier-transform infrared (FTIR) spectra confirm successful synthesis through:

  • Amide I Band: 1640–1650 cm⁻¹ (C=O stretch).

  • N-H Stretch: 3300–3500 cm⁻¹.

Side reactions include:

  • Amino Ester Formation: Equilibrium between diethanolamide and fatty acid amino esters, evidenced by IR peaks at 1733 cm⁻¹.

  • Saponification: At pH > 10, soap formation reduces yields by 8–12%.

Quality Control and Characterization

Analytical Methods

  • Free Amine Value: Titration with 0.01M HCl (target: 120–150 mg KOH/g).

  • Hydroxyl Value: ASTM D4274-94 (typical range: 350–380 mg KOH/g).

  • Viscosity: Brookfield viscometry (20,000–25,000 cP at 25°C).

Purity Assessment

Gas chromatography (GC) detects residual FAME (<2%), while nuclear magnetic resonance (NMR) quantifies diethanolamide content (>95%) .

Chemical Reactions Analysis

Direct Amidation of Fatty Acids

  • Reaction : Fatty acids (e.g., lauric acid, myristic acid) react with DEA in a 1:1 or 1:2 molar ratio under heat (60–140°C) to form CDEA . RCOOH+HN CH2CH2OH 2RCON CH2CH2OH 2+H2O\text{RCOOH}+\text{HN CH}_2\text{CH}_2\text{OH }_2\rightarrow \text{RCON CH}_2\text{CH}_2\text{OH }_2+\text{H}_2\text{O}
  • Catalysts : Sodium methoxide (0.15–1% w/w) or heterogeneous catalysts (e.g., CaO, ZnO) accelerate the reaction .
  • Byproducts : Glycerol (from triglyceride transesterification) and residual DEA (4–18.2% depending on purity) .

Transesterification-Amidation Cascade

  • Process : Coconut oil undergoes transesterification with methanol to form fatty acid methyl esters (FAME), followed by amidation with DEA : Triglyceride+3CH3OH3FAME+Glycerol\text{Triglyceride}+3\text{CH}_3\text{OH}\rightarrow 3\text{FAME}+\text{Glycerol} FAME+DEACDEA+CH3OH\text{FAME}+\text{DEA}\rightarrow \text{CDEA}+\text{CH}_3\text{OH}
  • Optimized Conditions : Stirring at 350 rpm, 4% CaO catalyst, and 70–75°C yield 97.57% FAME conversion in 3 hours .

Key Steps

  • Nucleophilic Attack : DEA’s amine group attacks the carbonyl carbon of fatty acids/esters, forming a tetrahedral intermediate.
  • Proton Transfer : Stabilization of intermediates via proton exchange.
  • Water/Methanol Elimination : Formation of the final amide bond .

Equilibrium Dynamics

CDEA exists in equilibrium with amino esters under catalytic conditions (Fig. 1) :RCON CH2CH2OH 2RCOOCH2CH2NHCH2CH2OH\text{RCON CH}_2\text{CH}_2\text{OH }_2\leftrightarrow \text{RCOOCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH}This equilibrium impacts product viscosity and functionality in industrial applications .

Reaction Parameters and Outcomes

ParameterOptimal RangeEffect on ConversionSource
Molar Ratio (DEA:FAME)1:1 to 1:2Higher DEA increases amide yield
Temperature70–140°CAccelerates kinetics
Catalyst (CaO)3–5% w/wMaximizes FAME conversion to 97.57%
Stirring Speed200–400 rpmEnhances mass transfer

Side Reactions and Impurities

  • Saponification : Free fatty acids react with alkaline catalysts, forming soap .
  • Nitrosamine Formation : Residual DEA reacts with nitrites, producing carcinogenic N-nitrosodiethanolamine (NDELA) at ~219 ppb .
  • Polymerization : At high temperatures (>160°C), CDEA may undergo crosslinking via hydroxyl groups .

Scientific Research Applications

Cosmetic and Personal Care Applications

Coconut diethanolamide is widely utilized in cosmetic formulations for its surfactant properties. It helps to stabilize emulsions and improve the spreadability of products.

Key Benefits:

  • Emulsification : Facilitates the mixing of oil and water-based ingredients.
  • Conditioning : Provides moisturizing effects on hair and skin.
  • Foaming Agent : Enhances the lathering properties of shampoos and cleansers.

Case Study: Toxicology Evaluation

A toxicological study evaluated the safety of coconut oil acid diethanolamine condensate in cosmetics. Male and female rats were subjected to dermal applications over two years. Results indicated no significant carcinogenic activity at lower doses; however, higher doses showed increased incidences of liver tumors in male mice due to contaminants. This study underscores the importance of purity in cosmetic formulations containing this compound .

Industrial Applications

Beyond cosmetics, this compound has been explored for various industrial uses.

Corrosion Inhibition

Recent studies have identified this compound as an effective corrosion inhibitor for cold-rolled steel in acidic environments (HCl and H₂SO₄). Its nonionic surfactant properties contribute to reducing metal corrosion by forming a protective layer on the surface .

Polyurethane Foams

Coconut fatty acid diethanolamide has been investigated as a bio-based polyol for synthesizing polyurethane foams. Research indicates that it can enhance performance characteristics such as cream time and gelation time compared to traditional fossil-based polyols .

Health and Safety Considerations

While this compound is generally regarded as safe for use in cosmetics, studies have highlighted potential risks associated with long-term exposure. The aforementioned toxicological evaluations revealed instances of skin irritation and systemic effects at higher concentrations . Thus, regulatory guidelines recommend monitoring exposure levels in occupational settings.

Comparative Analysis of Applications

The following table summarizes the primary applications of this compound across different sectors:

Application AreaKey FunctionsSafety Considerations
CosmeticsEmulsification, conditioning, foamingPotential skin irritation at high doses
Industrial (Corrosion)Corrosion inhibitionRequires further long-term studies
Material ScienceBio-based polyol for foamsEnvironmental impact assessment needed

Mechanism of Action

Comparison with Similar Compounds

Health and Environmental Considerations

  • Allergenicity: CDEA is a documented cause of occupational allergic contact dermatitis, particularly in hand hygiene products .
  • Environmental Profile : CDEA outperforms petrochemical surfactants in biodegradability and is used in eco-friendly demulsification processes .

Production Methods

  • CDEA: Produced via saponification-hydrolysis-amination of coconut oil, yielding 97% fatty acids and 145% diethanolamide (batch process) .
  • PDEA : Synthesized from palm methyl ester using KOH catalysis, achieving 89% yield .
  • DL : Isolated via fractional distillation or chromatography from CDEA mixtures .

Biological Activity

Coconut diethanolamide (CDEA), a fatty acid amide derived from coconut oil, has garnered attention for its diverse biological activities and applications, particularly in toxicology and dermatological studies. This article provides a comprehensive overview of the biological activity of CDEA, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the amidation of coconut fatty acids with diethanolamine. Its chemical structure can be represented as follows:

  • Molecular Formula : C14_{14}H29_{29}N1_{1}O3_{3}
  • CAS Number : 68603-42-9

This compound is characterized by its surfactant properties, making it useful in various industrial applications, including personal care products and as a foam booster in detergents.

Overview of Toxicity Research

CDEA has been extensively studied for its potential toxicological effects. Key findings from various studies include:

  • Acute Toxicity : Initial studies indicate that CDEA exhibits low acute toxicity when applied dermally or ingested.
  • Chronic Exposure : Long-term studies have shown that dermal exposure to CDEA can lead to skin irritation and other pathological changes.

Case Study: NTP Toxicology Studies

The National Toxicology Program (NTP) conducted significant research on the carcinogenic potential of CDEA. The following table summarizes the findings from these studies:

Study DurationAnimal ModelDose (mg/kg)Observations
14 WeeksF344/N Rats0, 25, 50, 100, 200, 400Decreased body weight at higher doses; skin irritation observed.
2 YearsB6C3F1 Mice0, 100, 200Increased incidence of hepatocellular adenomas and carcinomas in high-dose males.
2 YearsF344/N Rats0, 50, 100No significant neoplastic effects; mild skin irritation noted.

The study concluded that while there was no evidence of carcinogenic activity in male rats, female rats showed equivocal evidence based on renal tubule neoplasms. In contrast, male mice exhibited clear evidence of carcinogenic activity linked to the concentration of unreacted diethanolamine present as a contaminant in CDEA .

Anti-inflammatory Properties

Research indicates that CDEA possesses anti-inflammatory properties. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in formulations aimed at reducing skin inflammation.

Allergic Reactions

A study focusing on allergic responses to coconut fatty acids identified CDEA as a potential allergen. The incidence of allergic reactions was documented among patients exposed to products containing coconut derivatives . This necessitates caution in formulations intended for sensitive skin.

The biological mechanisms underlying the effects of CDEA are still being elucidated. Key proposed pathways include:

  • Inhibition of Prostaglandin Synthesis : Similar to other fatty acid amides, CDEA may inhibit the production of inflammatory mediators.
  • Cell Proliferation Modulation : Studies suggest that CDEA can influence cell proliferation rates in certain contexts, although further research is required to understand this effect fully.

Q & A

Basic: What methodological approaches optimize the synthesis of CDEA from coconut oil?

To synthesize high-purity CDEA, researchers must optimize reactant ratios, catalyst concentration, and purification protocols. Key steps include:

  • Molar Ratios : A 1:1 molar ratio of methyl ester (or coconut oil) to diethanolamine minimizes residual amines and ethylene glycol, improving product quality compared to 1:2 ratios .
  • Catalyst Selection : Alkaline catalysts (e.g., NaOH) at concentrations of 0.5–1.5 wt% enhance reaction efficiency at temperatures up to 170°C .
  • Purification : Post-synthesis, ethyl ether washes with 5 wt% bicarbonate solution remove impurities, yielding >95% pure CDEA. This step is critical to eliminate unreacted diethanolamine and byproducts .

Basic: Which analytical techniques validate CDEA’s structural and functional properties?

  • FTIR Spectroscopy : Identifies amide C=O bonds (1616–1618 cm⁻¹) and ester carbonyl groups (1733 cm⁻¹), confirming equilibrium between diethanolamide and amino esters .
  • GC-MS : Quantifies diethanolamide laurate (C₁₆H₃₃NO₃) as the primary compound (93% purity) in CDEA derived from coconut oil .
  • ¹H NMR : Detects amino ester protons at 4.15 ppm and double-bonded carbons (5.1–5.3 ppm), distinguishing CDEA from contaminants .

Advanced: How does CDEA inhibit corrosion in acidic environments, and what factors influence its efficacy?

CDEA acts as a nonionic surfactant, adsorbing onto metal surfaces via electron donor-acceptor interactions. Key findings include:

  • Concentration Dependence : Inhibition efficiency (ηw) peaks at 85–90% for 0.5–1.0 mM CDEA in 0.10 M Cl₃CCOOH solutions, following Langmuir adsorption isotherms .
  • Temperature Effects : Efficiency decreases at >40°C due to desorption, with activation energy (Eₐ) of ~45 kJ/mol indicating physisorption dominance .
  • Surface Characterization : Atomic force microscopy (AFM) and contact angle measurements confirm reduced roughness and increased hydrophobicity on treated steel .

Advanced: How can researchers reconcile contradictory safety data on CDEA’s carcinogenicity and toxicity?

  • IARC Classification : CDEA is classified as Group 2B (possibly carcinogenic) based on animal studies showing tumorigenic effects at high doses .
  • Acute Toxicity : LD₅₀ values for oral ingestion in rats exceed 2,000 mg/kg, indicating low acute toxicity. However, chronic exposure risks (e.g., skin sensitization) require controlled handling .
  • Mitigation Strategies : Use personal protective equipment (PPE) and limit occupational exposure to <1 ppm, as recommended in safety data sheets .

Advanced: What role does CDEA play in bio-based polyurethane synthesis, and how does its structure affect polymer properties?

  • Polyol Functionality : CDEA’s hydroxyl and amine groups enable crosslinking with isocyanates, forming rigid polyurethane foams. Its amide/amino ester equilibrium enhances thermal stability (decomposition >250°C) .
  • Structural Impact : Compared to petroleum-based polyols, CDEA introduces biodegradability but reduces foam compressive strength by ~20% due to flexible fatty acid chains .
  • Characterization : Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) quantify thermal stability and viscoelastic properties .

Advanced: What methodologies assess CDEA’s environmental impact and biodegradability?

  • Aquatic Toxicity : Standardized tests (e.g., OECD 202) report LC₅₀ values of 10–50 mg/L for Daphnia magna, classifying CDEA as moderately toxic .
  • Biodegradability : >60% degradation in 28 days via OECD 301B tests, attributed to ester/amide hydrolysis. However, metabolite toxicity (e.g., diethanolamine) requires further study .
  • Ecotoxicity Modeling : Use QSAR models to predict bioaccumulation potential (log Kow ≈ 2.5), indicating low persistence in aquatic systems .

Advanced: How do synergistic interactions between CDEA and anionic surfactants enhance functional performance?

  • Foam Stabilization : Combining CDEA with sodium lauryl sulfate (SLS) increases foam volume by 30% and stability by 50% via charge neutralization and viscosity modulation .
  • Methodology : Conduct foam column tests (ASTM D1173) and interfacial tension measurements (using a Du Noüy ring) to quantify synergism .
  • Mechanism : CDEA’s hydroxyl groups form hydrogen bonds with SLS, reducing critical micelle concentration (CMC) and enhancing micelle packing .

Advanced: What are the thermal decomposition pathways of CDEA, and how are they characterized?

  • Decomposition Products : Heating CDEA >200°C releases CO₂, NH₃, and aldehydes, detected via gas chromatography-mass spectrometry (GC-MS) .
  • Kinetic Analysis : Thermogravimetric-differential scanning calorimetry (TG-DSC) reveals two-stage decomposition with activation energies of 120–150 kJ/mol .
  • Safety Implications : Decomposition in industrial processes requires scrubbers to neutralize acidic gases (e.g., HCl from Cl₃CCOOH systems) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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